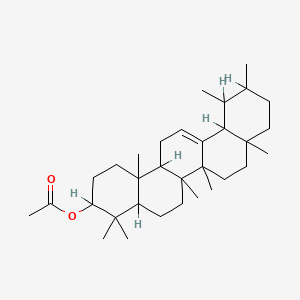

alpha-Amyrin acetate

Description

Contextualization within Pentacyclic Triterpenoids Research

Pentacyclic triterpenoids, characterized by their five-ring structure, represent a significant subclass of triterpenoids. nih.govmdpi.com These compounds, including α-amyrin and its acetate (B1210297) form, are prevalent in higher plants and are often found in various botanical parts such as leaves, bark, and fruits. ub.edunih.govresearchgate.net Research in this area focuses on their isolation, structural elucidation, biosynthesis, and biological properties. α-Amyrin acetate, as a derivative of α-amyrin, fits within this research context, with studies exploring its occurrence and activities alongside other pentacyclic triterpenes like β-amyrin and lupeol (B1675499). researchgate.netnih.govresearchgate.netchemsociety.org.ng The biosynthesis of triterpene acetates, including α-amyrin acetate, involves enzymes like triterpene acetyltransferases that utilize acetyl-CoA as an acyl donor. frontiersin.org

Historical Perspectives on Triterpenoid (B12794562) Studies

The study of triterpenoids has a long history, closely linked to the investigation of medicinal plants and natural remedies. Early research focused on isolating and characterizing compounds from plants used in traditional medicine. The structural complexity of triterpenoids presented analytical challenges that were gradually overcome with the development of chromatographic and spectroscopic techniques. The isolation and characterization of novel triterpenoid structures, such as glabric acid from liquorice root in the mid-20th century, highlight the ongoing exploration of this class of compounds. rsc.org The recognition of diverse biological activities associated with triterpenoids, including anti-inflammatory and anticarcinogenic effects, further fueled research interest. nih.govresearchgate.net

Significance of α-Amyrin Acetate as a Bioactive Natural Product

α-Amyrin acetate is considered a bioactive natural product due to various reported biological activities. phytomolecules.comglpbio.commedchemexpress.com Research indicates that it possesses anti-inflammatory and antispasmodic properties. glpbio.comchemfaces.com Studies have investigated its effects in animal models, demonstrating inhibition of edema and reduction in leukocyte count. researchgate.netnih.govtandfonline.com Furthermore, α-amyrin acetate has shown potential in other areas, including antihyperglycemic activity and effects on mosquito vectors. chemfaces.com Its interaction with biological molecules like DNA has also been explored, suggesting binding via a groove site. rsc.orgrsc.org The presence of α-amyrin acetate in various medicinal plants and its diverse biological effects underscore its significance in the field of natural product pharmacology and drug discovery research. phytomolecules.comub.edu

Key Properties and Identifiers of α-Amyrin Acetate

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₂O₂ | PubChem nih.gov |

| Molecular Weight | 468.8 g/mol or 468.75 g/mol | PubChem nih.gov, GlpBio glpbio.com |

| CAS Number | 863-76-3 | PubChem nih.gov |

| PubChem CID | 92842 | PubChem nih.gov |

| IUPAC Name | [(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] acetate | PubChem nih.gov |

| Physical Description | Powder | ChemFaces chemfaces.com |

| Solubility in Water | Practically insoluble | FooDB |

Selected Research Findings on Biological Activities

| Activity | Model/Assay | Key Observation | Source |

| Anti-inflammatory | Egg albumen-induced paw edema (rodents) | Significant inhibition of paw edema. researchgate.netnih.govtandfonline.com | researchgate.netnih.govtandfonline.com |

| Anti-inflammatory | Xylene-induced ear edema (mice) | Significant inhibition of ear edema. researchgate.netnih.govtandfonline.com | researchgate.netnih.govtandfonline.com |

| Anti-inflammatory | Heat-induced hemolysis | Inhibited heat-induced hemolysis. researchgate.netnih.govtandfonline.com | researchgate.netnih.govtandfonline.com |

| Anti-inflammatory | In vivo leucocyte migration (rodents) | Reduction in total leukocyte count and suppression of neutrophil infiltration. researchgate.netnih.govtandfonline.com | researchgate.netnih.govtandfonline.com |

| Antispasmodic | Spontaneous and KCl induced contractions (rabbit jejunum) | Tested positive for antispasmodic activity. glpbio.comchemfaces.com | glpbio.comchemfaces.com |

| Antihyperglycemic | Streptozotocin-induced diabetic rats, diabetic db/db mice | Significantly improved diabetic condition. chemfaces.com | chemfaces.com |

| Insecticidal | Anopheles stephensi (malaria vector) | Decreased blood engorgement time, feeding rate, and fecundity; increased mortality. chemfaces.com | chemfaces.com |

| DNA Binding | Herring sperm DNA (hs-DNA) | Binds via a minor groove site, preferentially to A-T-rich regions. rsc.orgrsc.org | rsc.orgrsc.org |

Structure

2D Structure

Properties

IUPAC Name |

(4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h10,20-21,24-27H,11-19H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXDFWBZZQHDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401006702 | |

| Record name | Urs-12-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-Amyrin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

863-76-3 | |

| Record name | .alpha.-Amyrin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urs-12-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-Amyrin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 - 226 °C | |

| Record name | alpha-Amyrin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Phytochemical Localization

Botanical Sources and Distribution

The distribution of alpha-Amyrin (B196046) acetate (B1210297) spans several plant genera known for their rich secondary metabolite content.

Detailed phytochemical investigations have confirmed the presence of alpha-Amyrin acetate in the following specific plant species:

This compound has been identified in several species belonging to the Ficus genus. It has been isolated from the leaves of Ficus arnottiana. rsc.orgrsc.orgnih.govresearchgate.net In Ficus bengalensis, the compound has been found in both the aerial roots and the stem bark. rjptonline.orgchemfaces.comresearchgate.netnih.govjapsonline.commdpi.com Ficus racemosa has also been shown to contain this compound in its fruits, stem bark, and leaves. nih.govmatxinlabs.comjclmm.comekb.eg Other Ficus species reported to contain this compound include Ficus sycomorus (stem bark), Ficus glomerata, Ficus hispida, and Ficus palmata. researchgate.netneist.res.in

| Ficus Species | Plant Part(s) Reported to Contain this compound |

| Ficus arnottiana | Leaves rsc.orgrsc.orgnih.govresearchgate.net |

| Ficus bengalensis | Aerial roots, Stem bark rjptonline.orgchemfaces.comresearchgate.netnih.govjapsonline.commdpi.com |

| Ficus racemosa | Fruits, Stem bark, Leaves nih.govmatxinlabs.comjclmm.comekb.eg |

| Ficus sycomorus | Stem bark researchgate.net |

| Ficus glomerata | Whole plant (listed) neist.res.in |

| Ficus hispida | Whole plant (listed) neist.res.in |

| Ficus palmata | Whole plant (listed) neist.res.in |

Within the Alstonia genus, this compound has been detected in multiple species. Alstonia boonei has been found to contain this compound in its stem bark and root bark. rsc.orgmedchemexpress.comnih.govnih.govmedchemexpress.comtandfonline.comnih.govsapub.orgleafletpub.com Alstonia scholaris is another significant source, where this compound has been identified as one of the major constituents in the benzene (B151609) extract of the bark. rsc.orgnih.govijnrd.org It has also been reported in the leaves, root bark, and flowers of A. scholaris. nih.govphcogrev.comnewcastle.edu.auresearchgate.netindexcopernicus.comresearchgate.net

| Alstonia Species | Plant Part(s) Reported to Contain this compound |

| Alstonia boonei | Stem bark, Root bark rsc.orgmedchemexpress.comnih.govnih.govmedchemexpress.comtandfonline.comnih.govsapub.orgleafletpub.com |

| Alstonia scholaris | Bark, Leaves, Root bark, Flowers rsc.orgnih.govnih.govijnrd.orgphcogrev.comnewcastle.edu.auresearchgate.netindexcopernicus.comresearchgate.net |

This compound has been isolated from Tylophora hirsuta. Research indicates its presence in the n-hexane fraction obtained from the crude extract of the aerial parts of this plant. chemfaces.commedchemexpress.commedchemexpress.comajol.inforesearchgate.netnih.gov It is considered a major compound found in Tylophora hirsuta. nih.gov

| Plant Species | Plant Part(s) Reported to Contain this compound |

| Tylophora hirsuta | Aerial parts (n-hexane fraction) chemfaces.commedchemexpress.commedchemexpress.comajol.inforesearchgate.netnih.gov |

Tabernaemontana dichotoma is another plant species from which this compound has been isolated. rsc.orgrsc.orgresearchgate.netnih.gov While one study focused on the isolation of beta-Amyrin (B1666858) acetate from the latex of this plant google.com, other research explicitly states the isolation of this compound. rsc.orgrsc.orgresearchgate.netnih.gov this compound has also been found in the flowers of Tabernaemontana pandacaqui. researchgate.net

| Tabernaemontana Species | Plant Part(s) Reported to Contain this compound |

| Tabernaemontana dichotoma | Whole plant (isolated from) rsc.orgrsc.orgresearchgate.netnih.gov |

This compound has also been identified in Calotropis gigantea. Studies have reported the isolation of this triterpenoid (B12794562) from the roots of Calotropis gigantea. rsc.orgnih.govsapub.org

| Plant Species | Plant Part(s) Reported to Contain this compound |

| Calotropis gigantea | Roots rsc.orgnih.govsapub.org |

Identification in Specific Plant Genera and Species

Scorzonera veratrifolia Fenzl

This compound is present in the subaerial parts of Scorzonera veratrifolia, a species found in eastern Turkey. Studies involving the extraction of subaerial parts with methanol (B129727) at room temperature have revealed the presence of this compound along with other triterpenes such as alpha-amyrinone, beta-amyrin acetate, beta-amyrinone, beta-amyrin, ψ-taraxasterol, ψ-taraxasterol acetate, fern-7-en-3-one, germanicol (B162048), germanicol acetate, germanicone, lupenone, lupeol (B1675499), lupeol acetate, taraxasterol (B1681928), and taraxasterol acetate, as well as β-sitosterol. mdpi.comsemanticscholar.orgistanbul.edu.trdergipark.org.tr The presence of this compound has also been reported in the n-hexane extract of the roots of S. veratrifolia. mdpi.com

Microtrichia perotitii DC

This compound has been isolated from the leaves of Microtrichia perotitii DC (Asteraceae). abu.edu.ngscispace.comjournalcsij.comresearchgate.net This compound was isolated for the first time from this plant species through phytochemical investigation of the leaf extract. abu.edu.ngscispace.comjournalcsij.com The leaves were extracted with methanol, and subsequent fractionation led to the isolation of this compound from the n-butanol soluble fraction. journalcsij.com Spectroscopic analyses, including Infrared, proton, and carbon-13 Nuclear Magnetic Resonance spectroscopy, were used for the identification of the compound. scispace.comjournalcsij.com

Esenbeckia grandiflora Mart.

Natural alpha, beta-amyrins have been isolated from the leaves of Esenbeckia grandiflora Mart., an endemic Brazilian plant belonging to the Rutaceae family. researchgate.netpreprints.orgscielo.br While the primary isolation reported is of alpha- and beta-amyrin, synthetic derivatives, including amino-ester derivatives obtained by esterification reactions with bromo acetate, have been synthesized from this natural mixture. researchgate.netpreprints.orgscielo.br Analysis of the isolated mixture from E. grandiflora showed a 1:1 ratio of alpha- and beta-amyrin. scielo.br

Protium Species (e.g., Protium kleinii, P. heptaphyllum)

Alpha-amyrin and beta-amyrin are commonly found in the oleo-resin obtained from the bark incision of several species of the genus Protium (Burseraceae). ub.edu Alpha-amyrin, a pentacyclic triterpene isolated from Protium kleinii, has been studied for its topical anti-inflammatory effects. nih.govnih.govnih.gov The mixture of alpha-amyrin and beta-amyrin has also been isolated from the resin of Protium kleinii. nih.gov The isomeric mixture of alpha- and beta-amyrin has been isolated from Protium heptaphyllum. ub.edubenthamopenarchives.comtandfonline.comscielo.org.co Acetylated alpha- and beta-amyrin (AcAMY) were obtained by the acetylation of this isomeric mixture. benthamopenarchives.com High concentrations of alpha- and beta-amyrin have been identified in the hexane (B92381) extracts from the oleoresins of Protium species, including P. strumosum and P. tenuifolium. ub.edu The major constituents of Protium resins are the pentacyclic triterpenes, alpha and beta-amyrins. scielo.org.co

Cissus incisa

This compound has been reported as one of the compounds isolated from the leaves of Cissus incisa. researchgate.net In the hexane extract of C. incisa leaves, this compound was found to be among the most abundant secondary metabolites. nih.gov A phytochemical study of C. incisa has also identified alpha-amyrin and beta-amyrin. researchgate.netehu.es

Vaccinium emarginatum

Alpha-amyrin has been isolated from the root nodule extract of Vaccinium emarginatum Hayata. nih.govmdpi.comresearchgate.net Phytochemical investigation of the ethyl acetate fraction of the root nodule extract led to the isolation and identification of several compounds, including alpha-amyrin and beta-amyrin. nih.govmdpi.com While alpha-amyrin is reported, the presence of this compound specifically in Vaccinium emarginatum is not explicitly stated in the provided search results, which focus on alpha-amyrin and other triterpenoids. However, other Vaccinium species like Vaccinium ashei (rabbiteye blueberry) have shown the presence of alpha-amyrin. jst.go.jp

Fraxinus rhynchophylla

This compound has been isolated from Fraxinus rhynchophylla Hance. researchgate.netabmole.comabmole.comnih.gov The inhibitory effect of this compound isolated from Fraxinus rhynchophylla on Th17 polarization has been investigated. researchgate.netnih.gov Bioassay-guided isolation from the extract of F. rhynchophylla led to the identification of this compound as an active constituent. researchgate.netnih.gov

Data Table: Occurrence of this compound

| Plant Species | Part Used | Extraction Solvent(s) | Key Findings |

| Scorzonera veratrifolia Fenzl | Subaerial parts | Methanol | Presence of this compound and other triterpenes. mdpi.comsemanticscholar.org |

| Scorzonera veratrifolia Fenzl | Roots | n-hexane | Presence of this compound and other triterpenoids. mdpi.com |

| Microtrichia perotitii DC | Leaves | Methanol, n-butanol | Isolation of this compound reported for the first time. abu.edu.ngscispace.comjournalcsij.comresearchgate.net |

| Esenbeckia grandiflora Mart. | Leaves | Not specified | Natural alpha, beta-amyrins isolated; used for synthesis of derivatives. researchgate.netpreprints.orgscielo.br |

| Protium Species | Oleo-resin, Resin | Hexane, Chloroform (B151607), Ethyl acetate, Methanol | Commonly found alpha- and beta-amyrins; acetylated mixture studied. ub.edubenthamopenarchives.comtandfonline.comscielo.org.co |

| Cissus incisa | Leaves | Hexane, Methanol | Among the most abundant secondary metabolites in hexane extract; also alpha-amyrin and beta-amyrin present. researchgate.netnih.govresearchgate.netehu.es |

| Vaccinium emarginatum | Root nodule | Ethyl acetate | Alpha-amyrin and beta-amyrin isolated; this compound not explicitly mentioned in provided results. nih.govmdpi.comresearchgate.net |

| Fraxinus rhynchophylla | Not specified | Not specified | This compound isolated and studied for biological activity. researchgate.netabmole.comabmole.comnih.gov |

Telfairia occidentalis Hook F.

Plant Parts as Primary Sources

This compound and its precursor, alpha-amyrin, are found in various parts of plants. These include:

Leaves: this compound has been isolated from the leaves of Ficus arnottiana rsc.org and identified in the epicuticular wax layer of leaves from plants like Cnidoscolus aconitifolius, where this compound and beta-amyrin acetate were found along with alpha- and beta-amyrin. scielo.org.mx Alpha-amyrin has been detected in the leaves of Melastoma malabathricum, Tectona philippinensis, Rhus alata, Clusia Minor, and Siraitia grosvenorii. ub.eduekb.eg Studies on Celastrus hindsii specifically highlight the leaves as a source of alpha-amyrin and beta-amyrin. ekb.egnih.govjspb.ruresearchgate.net The leaves of Tylophora indica have also shown accumulation of alpha-amyrin. mdpi.com

Stem Bark: The stem bark of Streblus asper is a known source of this compound. nih.govtandfonline.comresearchgate.net this compound and beta-amyrin acetate have also been isolated from the stem bark of Alstonia boonei. tandfonline.comleafletpub.comtandfonline.comresearchgate.net The stem bark of Ficus exasperata has also yielded this compound. researchgate.netjournalbji.com Alpha-amyrin has been found in the stem bark of Populus x euramericana and Poncirus trifoliata. ub.edu

Roots: Alpha-amyrin has been isolated from the roots of Salacia amplifolia and detected in the root bark of Streblus asper. nih.goviosrjournals.orgub.edu Alpha-amyrin was also found in the roots of Tylophora indica. mdpi.com

Fruits: Triterpenes, including alpha-amyrin and beta-amyrin, are primary components in the epicuticular waxes of fruits such as apple, plum, and grape. wikipedia.org Alpha-amyrin and beta-amyrin were found in the fruit pericarp of Telfairia occidentalis. ajol.infoscispace.com

Epicuticular Wax: this compound and alpha-amyrin are found in epicuticular wax, the waxy coating on the outer surface of the plant cuticle. ekb.egscielo.org.mxwikipedia.org Studies on Cnidoscolus aconitifolius and Euphorbia aphylla have identified this compound and alpha-amyrin in their epicuticular waxes. scielo.org.mxresearchgate.net Epicuticular wax from Kalanchoe daigremontiana leaves contained beta-amyrin. ub.edu Alpha- and beta-amyrin mixtures have been detected in the epicuticular wax layer of Mandevilla guanabarica and Mandevilla moricandiana. ub.edu

Oleo-resins: Alpha-amyrin is commonly found in the oleo-resin obtained by bark incision of several species of Bursera and Protium from the Burseraceae family. ub.eduresearchgate.netthegoodscentscompany.com Considerable amounts of alpha-amyrin are available in the resins of Bursera and Protium species. ub.edu

The distribution and concentration of this compound and related triterpenoids can vary depending on the plant species and the specific plant part analyzed.

Here is a table summarizing the occurrence of this compound and alpha-amyrin in the specified plant species and parts based on the search results:

| Plant Species | Plant Part(s) | Compound(s) Found | Source(s) |

| Streblus asper Lour | Stem bark | This compound, alpha-amyrin | nih.govtandfonline.comresearchgate.net |

| Streblus asper Lour | Root bark, Leaves | alpha-amyrin | nih.goviosrjournals.org |

| Ilex Species | Not specified in search results | Not explicitly mentioned for acetate | thegoodscentscompany.com |

| Bursera Species | Oleo-resin | alpha-amyrin (common) | ub.eduresearchgate.netthegoodscentscompany.com |

| Bursera bicolor | Not specified in search results | alpha-amyrin | mdpi.com |

| Bursera glabrifolia | Not specified in search results | alpha-amyrin | mdpi.com |

| Celastrus hindsii | Leaves | alpha-amyrin, beta-amyrin | ekb.egnih.govjspb.ruresearchgate.net |

| Telfairia occidentalis | Fruit pericarp | alpha-amyrin, beta-amyrin | ajol.infoscispace.com |

| Rhaponticum carthamoides | Not specified in search results | alpha-amyrin | rsc.org |

| Ficus arnottiana | Leaves | This compound | rsc.org |

| Cnidoscolus aconitifolius | Epicuticular wax (Leaves) | This compound, alpha-amyrin | scielo.org.mx |

| Alstonia boonei | Stem bark | This compound, beta-amyrin | tandfonline.comleafletpub.comtandfonline.comresearchgate.net |

| Ficus exasperata | Stem bark | This compound | researchgate.netjournalbji.com |

| Tylophora indica | Leaves, Callus, Roots | alpha-amyrin | mdpi.com |

| Euphorbia aphylla | Epicuticular wax | This compound, alpha-amyrin | researchgate.net |

Extraction and Isolation Methodologies for α Amyrin Acetate

Solvent Extraction Techniques

Solvent extraction is a fundamental step in isolating alpha-Amyrin (B196046) acetate (B1210297) from complex biological matrices. The choice of solvent is crucial and often depends on the polarity of the target compound and the nature of the source material. Several solvents have been successfully employed for the extraction of alpha-Amyrin acetate.

Methanol (B129727) is a commonly used solvent for the initial extraction of plant materials containing triterpenoids, including this compound. rjptonline.orgtandfonline.comtandfonline.comjournalcsij.com For instance, powdered plant material has been extracted with methanol through cold maceration or using a Soxhlet apparatus. tandfonline.comtandfonline.comjournalcsij.com The resulting methanol extract can then be further fractionated using other solvents. rjptonline.org

Non-polar solvents like n-hexane and petroleum ether are also widely used, particularly in the initial stages of extraction or for fractionating crude extracts. rjptonline.orgub.edunih.govchemsociety.org.ngnih.govresearchgate.netwjpps.comscielo.brresearchgate.netekb.eg Petroleum ether (with a boiling range of 60-80°C) has been used to reflux powdered plant leaves in a Soxhlet apparatus. researchgate.net N-hexane is frequently used to extract dry plant material like resins, leaves, and stem barks. ub.edu Hexane (B92381) extracts have also been subjected to preliminary phytochemical studies and bioassay-directed fractionation. ub.edu In some protocols, methanol extracts are partitioned with n-hexane and ethyl acetate. rjptonline.orgnih.gov this compound has been purified from both n-hexane and ethyl acetate fractions. rjptonline.org Petroleum ether extracts have also yielded this compound. wjpps.com

Chloroform (B151607) is another solvent utilized for extraction and fractionation. ub.eduijpsdronline.comchemfaces.comscbt.comresearchgate.netresearchgate.net Extracts of plant parts have been obtained using chloroform. ub.edu Chloroform has also been used in sequential extraction procedures following petroleum ether. ijpsdronline.com Studies have investigated the percentage extraction of alpha-amyrin in different solvents, including chloroform, finding methanol to be more efficient in some cases. Chloroform can also be used as a solvent in column chromatography. researchgate.netmdpi.com

Ethyl acetate is frequently employed, often in combination with other solvents, for extraction and particularly for fractionation of crude extracts. rjptonline.orgtandfonline.comtandfonline.comnih.govchemsociety.org.ngnih.govwjpps.comscielo.brekb.egchemfaces.comresearchgate.netresearchgate.netthepharmajournal.comjournalbji.comapitherapy.com It has been used to partition methanol extracts. rjptonline.orgnih.gov Ethyl acetate extracts have shown potential for containing target compounds and have been used for subsequent chromatographic separation. nih.gov this compound has been purified from ethyl acetate fractions using column chromatography. rjptonline.orgresearchgate.net Ethyl acetate is also a common component in mobile phases for chromatography. tandfonline.comtandfonline.comchemsociety.org.ngnih.govscielo.brekb.egresearchgate.netmdpi.comthepharmajournal.comapitherapy.comdergipark.org.trresearchgate.net

Benzene (B151609) has been mentioned in the context of solvent systems for chromatography and as a solvent in which alpha-amyrin is soluble. ekb.egscbt.comthepharmajournal.comresearchgate.net A mixed benzene and chloroform extract of plant leaves has been reported. ub.edu Benzene:hexane mixtures have been used as a mobile phase in TLC for separating this compound. thepharmajournal.com

Other solvents like dichloromethane (B109758), ethanol, diethyl ether, acetone, and DMSO have also been mentioned in the context of extraction, fractionation, or as solvents for dissolving this compound. ub.eduwjpps.comijpsdronline.comchemfaces.commdpi.comtandfonline.comresearchgate.net

The specific extraction method (e.g., maceration, Soxhlet extraction, microwave-assisted extraction) and the sequence of solvents used can vary depending on the plant source and the desired yield and purity.

Chromatographic Purification Strategies

Chromatographic techniques are essential for purifying this compound from crude extracts, separating it from other co-occurring compounds.

Column chromatography is a widely used technique for the isolation and purification of this compound. rjptonline.orgtandfonline.comtandfonline.comchemsociety.org.ngnih.govscielo.brresearchgate.netekb.egijpsdronline.comresearchgate.netmdpi.comresearchgate.netthepharmajournal.comapitherapy.comdergipark.org.trresearchgate.nettandfonline.comresearchgate.netjournalgrid.com Silica (B1680970) gel is a common stationary phase for column chromatography in the isolation of triterpenoids. rjptonline.orgtandfonline.comtandfonline.comchemsociety.org.ngnih.govijpsdronline.comresearchgate.netmdpi.comthepharmajournal.comapitherapy.comdergipark.org.tr Elution is typically performed using gradients of increasing polarity, often starting with non-polar solvents like hexane or petroleum ether and gradually increasing the concentration of more polar solvents like ethyl acetate, chloroform, or methanol. rjptonline.orgtandfonline.comtandfonline.comchemsociety.org.ngnih.govscielo.brijpsdronline.comresearchgate.netmdpi.comthepharmajournal.comapitherapy.comdergipark.org.tr

Specific solvent systems reported for the column chromatographic purification of this compound include hexane/ethyl acetate gradients rjptonline.orgtandfonline.comtandfonline.comchemsociety.org.ngmdpi.comapitherapy.com, petroleum ether/ethyl acetate gradients ekb.egijpsdronline.comdergipark.org.tr, chloroform/methanol gradients researchgate.net, and petroleum ether/chloroform gradients. nih.govdergipark.org.tr Fractions collected during column chromatography are often monitored using Thin Layer Chromatography (TLC) to identify fractions containing the target compound. tandfonline.comtandfonline.comchemsociety.org.ngresearchgate.netthepharmajournal.comapitherapy.comdergipark.org.tr Similar fractions are then combined for further purification or analysis. tandfonline.comtandfonline.comchemsociety.org.ngresearchgate.netthepharmajournal.comapitherapy.com

Column chromatography has been successfully used to isolate this compound from various plant sources, including the aerial root of Ficus benghalensis rjptonline.org, propolis chemsociety.org.ngapitherapy.com, stem bark of Alstonia boonei tandfonline.comtandfonline.com, and leaves of Pseudobrickellia brasiliensis. scielo.br

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique for monitoring fractions from column chromatography, analyzing the chemical profile of extracts, and partially identifying compounds based on their retention factor (Rf) values. tandfonline.comtandfonline.comub.educhemsociety.org.ngnih.govresearchgate.netekb.egresearchgate.netresearchgate.netthepharmajournal.comdergipark.org.trresearchgate.netjournalgrid.comekb.eg Silica gel plates are commonly used for TLC analysis of triterpenoids. tandfonline.comtandfonline.comub.educhemsociety.org.ngresearchgate.netresearchgate.netthepharmajournal.comdergipark.org.trresearchgate.net

Mobile phases for TLC often consist of mixtures of solvents with varying polarities. Examples include hexane/ethyl acetate tandfonline.comtandfonline.comnih.govresearchgate.netresearchgate.netresearchgate.net, benzene/hexane thepharmajournal.com, chloroform/methanol researchgate.net, and benzene/ethyl acetate. ekb.eg

Triterpenoids like amyrins are not always readily visible under UV light and often require visualization reagents such as iodine vapors, anisaldehyde-H2SO4, or vanillin-H2SO4 spray followed by heating. tandfonline.comtandfonline.comub.eduresearchgate.net Comparing the Rf values of sample spots with those of reference standards is a common method for tentative identification. ub.edu TLC is frequently used to check the purity of isolated compounds. tandfonline.comtandfonline.comthepharmajournal.com

Preparative Thin Layer Chromatography (Prep-TLC) is a technique used to isolate larger quantities of compounds compared to analytical TLC. It involves using thicker TLC plates and applying the sample as a band. After development, the band containing the target compound is scraped off the plate, and the compound is extracted from the stationary phase. Prep-TLC has been used in the purification of triterpenoids. researchgate.netthepharmajournal.comdergipark.org.tr For example, a combination of column chromatography and preparative thin layer chromatography has been used to isolate this compound. thepharmajournal.com Prep-TLC using silica gel plates and solvent systems like petroleum ether/ethyl acetate has been reported for the separation of triterpenoids. dergipark.org.tr

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved separation efficiency and accuracy, particularly for quantitative analysis. ub.eduresearchgate.netresearchgate.netekb.eg HPTLC has been employed to quantitate alpha-amyrin in plant samples. ub.eduekb.eg It is considered a commonly employed method for the quantitation of alpha- and beta-amyrin (B1666858) in plants. ub.edu HPTLC combined with densitometry has been used for the analysis of triterpenoids. ub.edu A validated HPTLC method using n-hexane-ethyl acetate as the mobile phase has been developed for the quantification of this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used for both analytical and preparative separation and quantification of compounds. tandfonline.comtandfonline.comub.edunih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netjournalgrid.comekb.eg HPLC is frequently used to analyze plant extracts and identify the presence of compounds like alpha-amyrin. researchgate.netjournalgrid.com It is also used to confirm the purity of isolated compounds. tandfonline.comtandfonline.com

Various stationary phases and mobile phases are used in HPLC depending on the nature of the compounds being separated. Reversed-phase (C18) columns are commonly used for the analysis of triterpenoids. ub.eduekb.eg Mobile phases often consist of mixtures of water (sometimes acidified) and organic solvents like methanol or acetonitrile. tandfonline.comtandfonline.comub.edunih.govekb.eg Detection is typically performed using UV or mass spectrometry (MS) detectors. ub.edunih.gov HPLC-DAD (Diode Array Detection) has been used to quantify alpha-amyrin. ekb.eg Semi-preparative HPLC methods have also been developed for the separation of amyrins. researchgate.net

Combining different chromatographic techniques, such as column chromatography followed by HPLC or Prep-TLC, is a common strategy to achieve high purity of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. ub.edu The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide crucial information about the types of protons and carbons present, their electronic environments, and their connectivity. ub.edu

Proton NMR (¹H NMR) spectroscopy is fundamental in the structural characterization of alpha-Amyrin (B196046) acetate (B1210297). The ¹H NMR spectrum reveals the different types of hydrogen atoms and their relative numbers and environments within the molecule. Characteristic signals observed in the ¹H NMR spectrum of alpha-Amyrin acetate include those corresponding to the methyl groups, the olefinic proton, and the proton attached to the carbon bearing the acetate group.

For instance, a study on this compound isolated from Alstonia boonei reported the presence of seven methyl singlets and two methyl doublets in the ¹H NMR spectrum. tandfonline.com A downfield singlet at δ 2.02 ppm is indicative of the methyl protons of the acetate moiety. tandfonline.com The spectrum also shows an olefinic proton signal at δ 5.10 ppm (triplet with a coupling constant of 3.6 Hz), assigned to H-12, and an oxygenated proton signal at δ 4.48 ppm (multiplet), assigned to H-3. tandfonline.com The downfield shift of the H-3 signal suggests the attachment of the acetate group at this position. tandfonline.com

Data from a study on this compound isolated from Tylophora hirsuta provides additional ¹H NMR chemical shifts in CDCl₃: δ 0.96-1.01 (m, 23H), 1.06 (s, 3H), 1.31 (s, 3H), 1.25-1.41 (m, 14H), 1.37 (s, 3H), 1.41 (s, 3H), 1.51 (s, 3H), 1.89-1.93 (m, 4H), 2.04 (s, 3H), 4.48 (t, 1H), 5.11-5.19 (m, 1H). rsc.org

Here is a sample of ¹H NMR data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment (Example) |

| 2.02 | s | 3H | Acetate CH₃ |

| 4.48 | m | 1H | H-3 |

| 5.10 (or 5.11-5.19) | t (or m) | 1H | H-12 |

| 0.96-1.51 | m, s | Methyls and others | Methyls and ring protons |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of this compound. The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon environments. The chemical shifts of these signals are characteristic of the type of carbon atom (e.g., methyl, methylene, methine, quaternary, olefinic, carbonyl). ub.edu

The ¹³C NMR spectrum of this compound shows signals corresponding to the 32 carbon atoms in the molecule. A distinctive signal around δ 170-171 ppm confirms the presence of the acetate carbonyl carbon. tandfonline.comrsc.org Olefinic carbons typically appear in the range of δ 120-140 ppm. rsc.org

Data from a study on this compound isolated from Tylophora hirsuta provides ¹³C NMR chemical shifts in CDCl₃ (75.46 MHz): δ 21.30, 23.23, 23.37, 23.61, 28.07, 31.25, 32.87, 33.75, 36.80, 37.71, 38.47, 39.65 (2C), 40.03, 41.54, 42.07, 47.65, 55.27, 59.07, 80.94, 124.32, 139.63, 170.98. rsc.org The signal at δ 170.98 corresponds to the acetate carbonyl carbon, while signals at δ 124.32 and 139.63 are assigned to the olefinic carbons C-12 and C-13, respectively. rsc.org The signal at δ 80.94 is characteristic of the carbon (C-3) bearing the acetate group. rsc.org

Here is a sample of ¹³C NMR data for this compound:

| Chemical Shift (δ, ppm) | Assignment (Example) |

| 170.98 | Acetate C=O |

| 139.63 | C-13 |

| 124.32 | C-12 |

| 80.94 | C-3 |

| 21.30 | Acetate CH₃ |

| 23.23 - 59.07 | Other carbons (methyl, methylene, methine, quaternary) |

Two-dimensional (2D) NMR techniques are essential for establishing connectivity and spatial relationships between atoms in a molecule, providing definitive evidence for structural assignments. ub.edu

¹H-¹H COSY (Correlation Spectroscopy): COSY spectra show correlations between coupled protons, helping to trace proton networks and identify adjacent protons. tandfonline.comresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): HMQC/HSQC experiments reveal correlations between protons and the carbons to which they are directly attached, allowing for the assignment of proton and carbon signals in pairs. tandfonline.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. tandfonline.comresearchgate.net This is particularly useful for identifying quaternary carbons and establishing connectivity across functional groups and ring systems. tandfonline.com For this compound, HMBC correlations, such as that between H-3 and the acetate carbonyl carbon, confirm the position of the acetate group. tandfonline.com

TOCSY (Total Correlation Spectroscopy): TOCSY experiments reveal correlations between all protons within a coupled spin system. ub.edu

The combined application of these 2D NMR techniques allows for the comprehensive assignment of all proton and carbon signals and the confirmation of the pentacyclic triterpenoid (B12794562) structure with the acetate group at the C-3 position and a double bond at the C-12 position. tandfonline.comresearchgate.net

13C NMR Analysis

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features. chemfaces.com Different ionization techniques and mass analyzers are used depending on the nature of the sample and the information required.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ekb.eg It is commonly used for the analysis of volatile and semi-volatile compounds like triterpenoids. ekb.eg In GC-MS, compounds are separated based on their boiling points and interaction with the stationary phase in the GC column, and then detected by the mass spectrometer. ekb.eg Electron Ionization (EI) is a frequently used ionization method in GC-MS, which typically produces a molecular ion and characteristic fragment ions. tandfonline.com

The EI-MS spectrum of this compound shows a molecular ion peak at m/z 468, corresponding to the molecular formula C₃₂H₅₂O₂. tandfonline.com Characteristic fragment ions are also observed, which arise from the fragmentation of the molecule in the mass spectrometer. For pentacyclic triterpenoids with a double bond in the C ring, such as this compound, retro-Diels-Alder fragmentation is a common pathway, leading to characteristic fragment ions. tandfonline.comresearchgate.net Fragments at m/z 219 and 203 have been reported in the mass spectrum of this compound, generated due to retro-Diels-Alder fragmentation indicative of the presence of a double bond at position 12 in ring C. tandfonline.comresearchgate.net

Predicted GC-MS spectra for this compound are available, showing major peaks at m/z 218 and 43. foodb.canih.gov

Here is a sample of GC-MS data for this compound:

| m/z Ratio | Relative Abundance | Assignment (Fragment) |

| 468 | [M]⁺ | |

| 219 | Retro-Diels-Alder fragment (ring C and D) tandfonline.comresearchgate.net | |

| 203 | Retro-Diels-Alder fragment (ring C and D - CH₃) tandfonline.comresearchgate.net | |

| 218 | High | Major fragment foodb.canih.gov |

| 43 | High | Acetyl fragment foodb.canih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variations (LC-MS/MS, LC-ESI-MS/MS) are powerful techniques for the analysis of less volatile or thermally labile compounds. mdpi.comnih.gov In LC-MS, compounds are separated by liquid chromatography and then introduced into the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique often used in LC-MS, which typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adduct ions (e.g., [M+Na]⁺). mdpi.commdpi.com Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions to obtain more detailed structural information. mdpi.com

LC-ESI-MS/MS has been used for the identification of triterpenoids, including alpha-amyrin (the aglycone of this compound). mdpi.commdpi.com While specific LC-MS/MS data for this compound fragmentation in the context of research findings is less detailed in the provided snippets compared to GC-MS, the technique is utilized for its analysis and confirmation. mdpi.comnih.gov Predicted LC-MS/MS spectra for this compound show predicted adduct ions such as [M+H]⁺ at m/z 469.40401, [M+Na]⁺ at m/z 491.38595, and [M-H]⁻ at m/z 467.38945. foodb.cauni.lufoodb.ca The use of LC-MS/MS allows for the detection and identification of this compound in complex biological extracts. mdpi.comnih.gov

Here is a sample of predicted LC-MS/MS data for this compound (Positive Mode):

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 469.40401 | 221.0 |

| [M+Na]⁺ | 491.38595 | 229.5 |

| [M+NH₄]⁺ | 486.43055 | 236.8 |

| [M+K]⁺ | 507.35989 | 212.0 |

Here is a sample of predicted LC-MS/MS data for this compound (Negative Mode):

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M-H]⁻ | 467.38945 | 224.7 |

| [M+Na-2H]⁻ | 489.37140 | 224.6 |

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. Studies on this compound have utilized ESI-MS in both positive and negative ion modes.

In ESI-MS analysis, alpha-amyrin (the related alcohol) has shown a positive ion at m/z 449.33 + 1, corresponding to the sodiated molecule [C₃₀H₅₀O + Na]⁺ researchgate.netnih.gov. While specific ESI-MS data for this compound ([M+H]⁺ or [M+Na]⁺) were not explicitly detailed in the search results, related triterpenoids have shown characteristic fragmentation patterns in ESI-MS/MS analysis. For instance, fragmentation patterns of other triterpenoids have revealed ions indicating the loss of water molecules mdpi.com.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition of a compound. HRMS data confirms the molecular formula of this compound as C₃₂H₅₂O₂. While specific HRMS data for this compound were not extensively detailed in the search results, HR-ESI-MS in positive mode for a related compound, Calotropisis, showed a peak at m/z 618.5548 corresponding to [M+NH₄]⁺, indicating the utility of HRMS in confirming molecular formulas of triterpenoids sapub.org. The monoisotopic mass of this compound is 468.39673 Da uni.lu. Predicted Collision Cross Section (CCS) values for this compound adducts, calculated using CCSbase, are available, such as [M+H]⁺ at 221.0 Ų and [M+Na]⁺ at 229.5 Ų uni.lu.

Here is a table summarizing predicted CCS values for this compound adducts:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 469.40401 | 221.0 |

| [M+Na]⁺ | 491.38595 | 229.5 |

| [M+NH₄]⁺ | 486.43055 | 236.8 |

| [M+K]⁺ | 507.35989 | 212.0 |

| [M-H]⁻ | 467.38945 | 224.7 |

| [M+Na-2H]⁻ | 489.37140 | 224.6 |

| [M]⁺ | 468.39618 | 224.1 |

| [M]⁻ | 468.39728 | 224.1 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify functional groups present in a molecule based on their characteristic vibrational frequencies. Studies on this compound have reported specific absorption bands in IR and FTIR spectra, confirming the presence of key functional groups.

Characteristic IR absorption bands for this compound include those around 2949 cm⁻¹ (=C−H), 1734 cm⁻¹ (C=O), 1379 and 1367 cm⁻¹ (C−H), and 1246 cm⁻¹ (C−O) scielo.br. Other reported bands in FTIR spectra include aliphatic alkyl moieties indicated by transmittance bands at 2976, 2942, 2912, and 2845 cm⁻¹ impactfactor.org. Additional bands have been assigned to C=C at 1458 cm⁻¹, CH₃-/CH₃CO at 1359 cm⁻¹, and C-H at 1094, 1034, 993, 969, 816, and 606 cm⁻¹ impactfactor.org. Another study reported bands at 2949, 2923, 2906, and 2842 cm⁻¹ for aliphatic alkyl moieties, 1734 cm⁻¹ (C=O), 1455 cm⁻¹ (C=C), 1365 cm⁻¹ (CH₃-/CH₃CO), and 1240 cm⁻¹ (−C-O), along with C-H bands at 1023, 1000, 983, 967, 902, 654, and 604 cm⁻¹ rsc.org. The presence of a carbonyl carbon has also been indicated by a signal at δ 158.1 in conjunction with IR data chemsociety.org.ng.

Here is a table summarizing characteristic IR/FTIR absorption bands for this compound:

| Functional Group/Vibration | Wavenumber (cm⁻¹) | References |

| =C−H | 2949 | scielo.br |

| C=O | 1734 | scielo.brimpactfactor.orgrsc.org |

| C−H (bending) | 1379, 1367 | scielo.br |

| C−O | 1246, 1240 | scielo.brrsc.org |

| Aliphatic Alkyl | 2976, 2942, 2912, 2845, 2949, 2923, 2906, 2842 | impactfactor.orgrsc.org |

| C=C | 1458, 1455 | impactfactor.orgrsc.org |

| CH₃-/CH₃CO | 1359, 1365 | impactfactor.orgrsc.org |

| C-H | 1094, 1034, 993, 969, 816, 606, 1023, 1000, 983, 967, 902, 654, 604 | impactfactor.orgrsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to measure the absorption or transmission of light in the UV-Vis region, providing information about the presence of chromophores and conjugated systems. Studies investigating the interaction of this compound with DNA have utilized UV-Vis spectroscopy.

UV-Vis spectroscopy has been used to evaluate the interaction of this compound with herring sperm DNA (hs-DNA) nih.govrsc.orgresearchgate.net. In these studies, UV-absorption spectra of hs-DNA in the presence of varying concentrations of this compound were recorded nih.gov. Notably, no hyperchromism or hypochromism was observed upon successive addition of this compound, suggesting that the helical structure of hs-DNA is conserved and indicating a plausible groove binding mechanism nih.gov. UV-Vis spectroscopy was also used to study the possibility of interaction between this compound and phosphate (B84403) groups, with negligible change observed during titration, ruling out electrostatic interactions nih.gov. The λmax of alpha-amyrin has been determined by scanning solutions from 200 to 400 nm turkjps.org.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a substance, providing insights into the conformational structure of chiral molecules and their interactions. CD spectroscopy has been employed in studies investigating the binding of this compound to DNA.

CD spectroscopy has been used as an analytical technique to evaluate the interactions of different concentrations of this compound with hs-DNA nih.govrsc.orgresearchgate.net. These studies aim to understand how this compound affects the conformational structure of DNA upon binding nih.govrsc.orgresearchgate.net.

Biosynthesis, Biotransformation, and Metabolic Engineering

Biosynthetic Pathways and Precursors

Triterpenoids are synthesized in plants through the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways, leading to the formation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are assembled to form squalene, which is then epoxidized to 2,3-oxidosqualene (B107256). The cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs), is a key step that generates the diverse array of triterpene skeletons. frontiersin.orgresearchgate.netnih.gov

Role of α-Amyrin as a Biosynthetic Intermediate

Alpha-amyrin (B196046) is a prominent pentacyclic triterpene that serves as a crucial intermediate in the biosynthesis of various other triterpenoids, particularly those with the ursane (B1242777) skeleton. ekb.egresearchgate.netnih.govwikipedia.orgnmppdb.com.ng A significant downstream product derived from alpha-amyrin is ursolic acid. ekb.egresearchgate.netnih.govwikipedia.orgnmppdb.com.ng The conversion of alpha-amyrin to ursolic acid involves oxidative modifications of the alpha-amyrin structure. Enzymes like alpha-amyrin synthase (α-AS), such as IaAS1 identified in Ilex asprella, catalyze the cyclization of 2,3-oxidosqualene to form alpha-amyrin, initiating the biosynthetic route towards ursane-type triterpenoids. frontiersin.orgresearchgate.netnih.govnih.gov

Enzymatic Transformations of Triterpenoids

Following the formation of the core triterpene skeleton like alpha-amyrin, further structural diversification occurs through enzymatic modifications, including oxidation, hydroxylation, and glycosylation. These transformations are often catalyzed by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs). frontiersin.orgnih.govresearchgate.netnih.gov

Identification and Characterization of Amyrin 28-Carboxylases

Amyrin 28-carboxylases are enzymes responsible for the oxidation of the C-28 position of amyrins, a critical step in the biosynthesis of triterpene acids like ursolic acid (from alpha-amyrin) and oleanolic acid (from beta-amyrin). frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.orgimicams.ac.cn An example of such an enzyme is IaAO1, also designated as IaCYP716A210, identified in Ilex asprella. frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.orgimicams.ac.cn Functional characterization studies have shown that IaAO1 catalyzes the C-28 carboxylation of alpha-amyrin, leading to the accumulation of ursolic acid. frontiersin.orgnih.govresearchgate.netnih.gov IaAO1 belongs to the CYP716A subfamily, members of which are known to catalyze the C-28 oxidation of pentacyclic triterpene scaffolds. frontiersin.org The expression of IaAO1 in an alpha-amyrin producing yeast strain has been shown to result in the production of ursolic acid. frontiersin.orgnih.govresearchgate.netnih.gov

Glycosyltransferase Activity

Glycosyltransferases play a significant role in attaching sugar moieties to triterpenoids, leading to the formation of triterpenoid (B12794562) saponins, which often exhibit altered solubility and biological activity. frontiersin.orgnih.govresearchgate.netnih.gov IaAU1, designated as UGT74AG5, is a glycosyltransferase identified in Ilex asprella that is involved in the glycosylation of triterpenoids. frontiersin.orgnih.govresearchgate.netnih.govimicams.ac.cn In vitro enzyme assays using recombinant IaAU1 have demonstrated its ability to catalyze the conversion of ursolic acid to ursolic acid 28-O-β-D-glucopyranoside. frontiersin.orgnih.govresearchgate.netnih.gov IaAU1 exhibits regiospecificity for catalyzing the 28-O-glucosylation of ursane- and oleanane-type triterpene acids. frontiersin.orgnih.govresearchgate.netnih.gov Co-expression of IaAO1 and IaAU1 in an alpha-amyrin-producing yeast strain has led to the production of ursolic acid 28-O-β-D-glucopyranoside, albeit in relatively low amounts. frontiersin.orgnih.govresearchgate.net

Here is a summary of enzymatic activities discussed:

| Enzyme Name | Designated Name | Source Organism | Substrate(s) | Product(s) | Reaction Type |

| IaAO1 | IaCYP716A210 | Ilex asprella | α-Amyrin | Ursolic acid | C-28 Carboxylation |

| IaAU1 | UGT74AG5 | Ilex asprella | Ursolic acid, Oleanolic acid, Hederagenin, Ilexgenin A | Corresponding 28-O-β-D-glucopyranosides | 28-O-Glycosylation |

Microbial Biotransformation Studies

Microorganisms possess diverse enzymatic capabilities that can be harnessed for the biotransformation of natural products, including triterpenoids. Microbial biotransformation can lead to the production of novel derivatives with potentially altered or improved biological activities.

Deacetylation and Hydroxylation by Microorganisms

Microbial biotransformation studies on amyrin acetates have demonstrated the ability of certain microorganisms to perform modifications such as deacetylation and hydroxylation. While specific studies on the biotransformation of alpha-amyrin acetate (B1210297) by Rhodobacter sphaeroides were not prominently found in the search results, research on the microbial transformation of beta-amyrin (B1666858) acetate by Rhodobacter sphaeroides has been reported. researchgate.nettandfonline.comnih.govresearchgate.net In these studies, Rhodobacter sphaeroides was shown to transform beta-amyrin acetate into beta-amyrin, (3beta)-olean-12-ene-3,23-diol, and erythrodiol. researchgate.nettandfonline.comnih.gov This indicates the presence of enzymatic activities within Rhodobacter sphaeroides capable of deacetylation (converting beta-amyrin acetate to beta-amyrin) and hydroxylation (introducing hydroxyl groups at specific positions). researchgate.nettandfonline.comnih.gov These findings highlight the potential of microbial systems, including Rhodobacter sphaeroides, for modifying amyrin acetate structures, although further research is needed to specifically explore the biotransformation of alpha-amyrin acetate by this organism and to identify the specific enzymes involved.

Applications in Metabolic Engineering for Triterpenoid Production

Metabolic engineering has emerged as a powerful approach for the sustainable production of valuable natural products, including triterpenoids. By modifying microbial hosts, it is possible to create efficient cell factories for the biosynthesis of these complex molecules, which are often found in low concentrations in their native plant sources. Alpha-amyrin, a pentacyclic triterpenoid, serves as a key precursor for the biosynthesis of various other triterpenoids, including this compound. Engineered microbial systems, particularly yeast strains, have been explored for their potential to produce alpha-amyrin and its derivatives.

Production in Engineered Yeast Strains

Engineered Saccharomyces cerevisiae has been widely investigated as a host for the production of triterpenoids like alpha-amyrin. The inherent mevalonate (MVA) pathway in S. cerevisiae provides the essential precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl diphosphate (FPP). Two molecules of FPP are then converted to squalene, which is subsequently oxidized to 2,3-oxidosqualene. This molecule is the direct precursor for the cyclization reaction catalyzed by oxidosqualene cyclases (OSCs) to form various triterpene scaffolds, including alpha-amyrin biorxiv.orgnih.gov.

To achieve alpha-amyrin production in yeast, the heterologous gene encoding alpha-amyrin synthase (αAS) from plants must be introduced and expressed in S. cerevisiae researchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov. Various plant sources have been explored for αAS genes, such as Eriobotrya japonica (EjAS) and Malus × domestica (MdOSC1) researchgate.netnih.gov. Studies have shown that the choice of αAS enzyme significantly impacts the efficiency and specificity of alpha-amyrin production biorxiv.orgresearchgate.netnih.gov. For instance, MdOSC1 has demonstrated higher specific activity and a better ratio of alpha-amyrin production compared to EjAS researchgate.netnih.gov.

Metabolic engineering strategies have focused on several key areas to enhance alpha-amyrin production in engineered yeast strains:

Optimization of αAS Expression and Activity: Introducing efficient αAS enzymes and optimizing their expression levels are crucial steps. Protein engineering of the αAS enzyme has also been employed to improve its catalytic activity and product specificity biorxiv.orgresearchgate.netnih.govnih.gov.

Enhancing Precursor Supply: The availability of the precursor 2,3-oxidosqualene is often a limiting factor biorxiv.orgresearchgate.net. Strategies involve overexpressing key genes in the MVA pathway to increase the flux towards 2,3-oxidosqualene biosynthesis biorxiv.orgnih.govresearchgate.netx-mol.net.

Expanding Intracellular Storage Capacity: Triterpenoids can accumulate in lipid droplets within yeast cells. Overexpression of genes involved in triglyceride synthesis, such as DGA1, has been shown to expand the intracellular storage capacity, leading to increased triterpene accumulation researchgate.netnih.gov.

Redirecting Carbon Flux: Competing pathways, such as the sterol biosynthesis pathway which also utilizes 2,3-oxidosqualene, can reduce the carbon flux available for triterpenoid production. Metabolic engineering approaches can involve downregulating or modifying enzymes in these competing pathways to redirect more carbon towards alpha-amyrin synthesis researchgate.netx-mol.net.

Significant progress has been made in increasing alpha-amyrin yields in engineered S. cerevisiae. Early efforts with the introduction of MdOSC1 and increased 2,3-oxidosqualene supply achieved a titer of 11.97 ± 0.61 mg/L researchgate.netnih.gov. More recent studies employing synergistic remodeling of α-amyrin synthase and expanding the storage pool have reported considerably higher yields researchgate.netnih.gov. For example, the engineered strain aAM12 produced 213.7 ± 12.4 mg/L of alpha-amyrin in shake flask cultures and 1107.9 ± 76.8 mg/L in fed-batch fermentation, representing a significant increase compared to initial strains and the highest alpha-amyrin yield in yeast reported at the time researchgate.netnih.gov.

The following table summarizes some reported alpha-amyrin production yields in engineered Saccharomyces cerevisiae strains:

| Engineered Yeast Strain/Strategy | Fermentation Type | Alpha-Amyrin Yield (mg/L) | Reference |

| S. cerevisiae with MdOSC1 and increased 2,3-oxidosqualene supply | Not specified | 11.97 ± 0.61 | researchgate.netnih.gov |

| Engineered strain aAM12 (shake flask) | Shake flask | 213.7 ± 12.4 | researchgate.netnih.gov |

| Engineered strain aAM12 (fed-batch) | Fed-batch | 1107.9 ± 76.8 | researchgate.netnih.gov |

These advancements demonstrate the potential of engineered yeast as a platform for the efficient and sustainable production of alpha-amyrin, a crucial intermediate for the synthesis of this compound and other valuable triterpenoids.

Chemical Synthesis and Derivatization Strategies

Synthetic Approaches for α-Amyrin Acetate (B1210297) Analogs

Synthetic strategies for generating alpha-amyrin (B196046) acetate analogs often involve modifications at different positions of the triterpene structure, particularly at the C-3 hydroxyl group of alpha-amyrin before or after acetylation, or through alterations of the ring system.

Esterification Reactions (e.g., with bromo acetate)

Esterification is a common method for derivatizing the hydroxyl group of triterpenes like alpha-amyrin. This involves reacting alpha-amyrin with an appropriate acylating agent to form an ester linkage. For instance, the synthesis of amino-ester derivatives of alpha,beta-amyrins has been achieved through esterification reactions with bromo acetate, followed by treatment with various amines. scielo.brscite.aipreprints.org This approach allows for the introduction of different amino functionalities onto the triterpene scaffold.

One study synthesized three esters of alpha-amyrin, including alpha-amyrin palmitate, alpha-amyrin octanoate (B1194180), and alpha-amyrin phenylacetate, with yields ranging from 70% to 98%. nih.gov These reactions were typically carried out using acid chlorides in the presence of pyridine (B92270) and DMAP. nih.gov

Acylation with Anhydrides or Acid Chlorides

Acylation using anhydrides or acid chlorides is a widely used method for introducing acyl groups onto the hydroxyl functionalities of triterpenes. This reaction is fundamental in synthesizing esters, including alpha-amyrin acetate itself, which can be obtained by the acetylation of alpha-amyrin. ontosight.ai Acylation with appropriate anhydrides or acid chlorides has been employed to synthesize various derivatives of alpha- and beta-amyrin (B1666858) mixtures. researchgate.netcolab.ws These reactions can yield 3-O-acyl derivatives with modified properties. researchgate.net For example, alpha- and beta-amyrin propionate, hexanoate, and octanoate have been synthesized through acylation. researchgate.net

Acylation reactions can be catalyzed by various reagents, including Lewis acids and organic catalysts. organic-chemistry.org The choice of acylating agent (anhydride or acid chloride) and reaction conditions (solvent, catalyst, temperature) can influence the yield and selectivity of the acylation.

Oxidation Reactions

Oxidation reactions can be used to modify the triterpene skeleton at various positions, introducing carbonyl groups or other oxidized functionalities. Oxidation of alpha-amyrin or its derivatives can lead to the formation of new analogs. For instance, oxidation of an alpha,beta-amyrin mixture using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) has been reported to yield alpha,beta-amyrenone. mdpi.com This reaction involves the oxidation of the hydroxyl group at the C-3 position to a ketone. mdpi.com

Allylic oxidation using reagents like N-bromosuccinimide (NBS) has also been explored for triterpenes. rsc.org Photo-oxidations with NBS have been shown to afford high yields of corresponding alpha,beta-unsaturated ketones from this compound. rsc.org Additionally, enzymatic oxidation, such as that catalyzed by CYP716A subfamily enzymes, can lead to oxidation at positions like C-28 of the alpha-amyrin skeleton, yielding compounds like ursolic acid. frontiersin.org

One-Pot Radical Scission-Oxidation Procedures

One-pot radical scission-oxidation procedures represent a more complex strategy for generating modified triterpene derivatives. These methods can involve the cleavage of C-C bonds and subsequent oxidation within a single reaction sequence. Novel 3-seco-A derivatives of natural triterpenes like alpha-amyrin have been synthesized using a one-pot radical scission-oxidation procedure. researchgate.netresearchgate.net This type of reaction can lead to compounds with modified ring systems, potentially altering their biological activities. Hypervalent iodine reagents and iodine can be used in conjunction with oxidative conditions to induce beta-scission reactions of O-radicals, leading to the formation of aldehydes or other oxidized products. researchgate.netthieme-connect.de

Characterization of Novel α-Amyrin Acetate Derivatives

Characterization of newly synthesized this compound derivatives is essential to confirm their structures and purity. A range of spectroscopic techniques are commonly employed for this purpose.

Amino-ester Derivatives

Amino-ester derivatives of this compound have been characterized using various analytical techniques. The structures of synthetic amino-ester derivatives obtained from natural alpha,beta-amyrins have been confirmed by analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data, including 1H and 13C NMR. scielo.brscite.aipreprints.orgscielo.br Fourier Transform Infrared (FTIR) spectroscopy is also used to identify functional groups, such as the characteristic stretching vibration of the ester carbonyl group. scielo.br High-resolution mass spectrometry (HRMS) provides accurate mass information, which is crucial for confirming the molecular formula of the synthesized derivatives. scielo.brscite.aiscielo.brnih.gov

In the characterization of alpha-amyrin amino-ester derivatives, 1H NMR spectra typically show a new signal corresponding to the protons of the amino-ester moiety, and a characteristic upfield shift of the H-3 signal confirms esterification at the C-3 position. scielo.br 13C NMR spectra reveal new signals corresponding to the carbonyl carbon of the ester and other carbons introduced by the amino-ester group. scielo.br Comparison of spectroscopic data with literature values for known compounds is also a vital step in the characterization process. researchgate.netapitherapy.comleafletpub.com

3-O-Acyl Derivatives (e.g., propionate, hexanoate, octanoate)

3-O-Acyl derivatives of alpha-amyrin, including propionate, hexanoate, and octanoate esters, have been synthesized through the acylation of alpha-amyrin with appropriate anhydrides or acid chlorides. researchgate.net These reactions are typically confirmed using spectroscopic methods such as IR and 1H NMR. researchgate.net Studies have shown that these 3-O-acyl derivatives exhibit analgesic properties. researchgate.netdost.gov.ph Specifically, alpha- and beta-amyrin octanoate have demonstrated the ability to reduce pain responses in animal models. researchgate.net

3-seco-A Derivatives

Novel 3-seco-A derivatives of alpha-amyrin have been synthesized using a one-pot radical scission–oxidation procedure. acs.orgresearchgate.net This process involves the cleavage of ring A of the triterpene structure. acs.org These seco derivatives have been evaluated for their biological activities, including their capacity to inhibit inflammatory processes. acs.orgresearchgate.net For instance, trans-4-hydroxy-l-proline methyl ester derivatives, which are 3-seco-A derivatives, have shown effectiveness in inhibiting the secretion of pro-inflammatory cytokines and the activation of NF-κB in cellular models. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Insights from Derivatization

Exploring the SAR of this compound and its derivatives involves understanding how structural modifications influence biological activity. The insertion of polar groups and their position on the triterpenic core can be determinant for activity. scielo.br Derivatization has been shown to increase the biological activity of triterpenes. researchgate.net

Influence of Acetate Functional Group on Biological Activity

The acetate functional group at the 3-position of this compound plays a role in its biological activities. Triterpene acetates, including this compound, have shown higher antifungal and antibacterial activities compared to their free triterpene counterparts. frontiersin.org This suggests that the acetylation at the 3-position can enhance antimicrobial properties. frontiersin.org

Studies comparing alpha-amyrin and this compound have provided insights into the influence of the acetate group. For example, while alpha-amyrin and its 3-O-acyl derivatives exhibit analgesic properties, the specific contribution of the acetate group compared to other acyl groups can vary depending on the biological activity being studied. researchgate.netdost.gov.ph In some cases, this compound has shown potent anti-inflammatory activity. chopsaver.com Molecular dynamics simulations comparing alpha-amyrin and this compound in their interaction with the CB1 receptor suggest that the acetate group can influence the protein-ligand interactions and the stability and flexibility of the protein complex. mdpi.com this compound showed higher binding free energy to CB1 compared to alpha-amyrin in one study. mdpi.com

Furthermore, this compound has been reported to possess hypoglycemic activity, suggesting a role for the acetate group in this effect. dost.gov.ph

Interactive Data Table: Biological Activities of Alpha-Amyrin Derivatives

| Derivative Type | Examples | Reported Activities | Relevant Citations |

| 3-O-Acyl Derivatives | Propionate, Hexanoate, Octanoate | Analgesic | researchgate.netdost.gov.ph |

| 3-seco-A Derivatives | trans-4-hydroxy-l-proline methyl ester | Inhibition of NO, IL-6, TNF-α secretion; Inhibition of NF-κB activation (in vitro) | acs.orgresearchgate.net |

| Acetate (this compound) | - | Antifungal, Antibacterial, Anti-inflammatory, Hypoglycemic, Analgesic | chopsaver.comresearcher.lifenih.govdergipark.org.trdost.gov.ph |

Note: This table is a summary based on the provided text snippets and is not exhaustive of all known activities or derivatives.

Advanced Computational and Biophysical Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method helps in understanding the potential binding modes and affinities of alpha-Amyrin (B196046) acetate (B1210297) with various biological macromolecules. mdpi.comnih.govnih.gov

Ligand-DNA Binding Interactions

Studies have investigated the interaction of alpha-Amyrin acetate with DNA. Research suggests that this compound acts as a minor groove binder to herring sperm DNA (hs-DNA). nih.govresearchgate.netrsc.orgrsc.orgresearchgate.net This binding appears to preferentially occur in A-T-rich regions of the DNA. nih.govresearchgate.netrsc.orgrsc.orgresearchgate.net Biophysical chemistry and molecular docking studies indicate that hydrophobic interactions play a significant role in this binding process. nih.govresearchgate.netrsc.orgrsc.org

Ligand-Protein Interactions

Molecular docking studies have also focused on the interactions of this compound with various proteins, including receptors and enzymes.

Cannabinoid Type 1 Receptor (CB1): Molecular docking has been used to evaluate the binding affinity of this compound towards the CB1 receptor. mdpi.comresearchgate.netnih.govdntb.gov.ua While other triterpenes like friedelin (B1674157) and alpha-amyrin showed stronger binding affinities to CB1 in some studies, this compound was also included in these investigations. mdpi.comresearchgate.netnih.gov

COX-2: The interaction of this compound with Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, has been explored through molecular docking. nih.govsemanticscholar.orgatlantis-press.compreprints.org Studies on related compounds like alpha-amyrin have shown binding affinity to COX-2. nih.govsemanticscholar.org

Trypanosoma cruzi Cysteine Synthase (TcCS): Molecular docking analyses have been conducted to assess the potential of this compound and other triterpenes as inhibitors of Trypanosoma cruzi Cysteine Synthase (TcCS), an enzyme essential for the parasite causing Chagas disease. nih.govresearchgate.netbvsalud.orgnih.govsciprofiles.com Pentacyclic triterpenes, including alpha-amyrin, have shown potential in inhibiting TcCS. nih.govresearchgate.netbvsalud.orgnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that analyze the physical movements of atoms and molecules over time. This provides insights into the stability of molecular complexes and the nature of interactions. mdpi.comnih.govresearchgate.net

Stability and Binding Affinities of Ligand-Protein Complexes

Molecular dynamics simulations have been utilized to further analyze the stability and binding affinities of complexes formed between this compound and target proteins, such as the CB1 receptor. mdpi.comresearchgate.netnih.gov While the this compound-CB1 complex showed higher potential energy than CB1 alone in one study, the complexes were reported as stable over the simulation period. mdpi.comresearchgate.net Another study investigating interactions with TcCS found that alpha-amyrin exhibited high stability during molecular dynamics analysis, primarily due to hydrophobic interactions with amino acids in the enzyme's active site. nih.govresearchgate.netbvsalud.org

Predictive Modeling and Computational Chemistry

Computational chemistry approaches are used to predict various properties of a compound, including its pharmacokinetic profile. mdpi.comresearchgate.netresearchgate.netnih.govscience.gov

ADMET (Absorption, Distribution, Metabolism, Excretion) Properties Prediction

Predictive modeling tools are employed to estimate the ADME properties of compounds like this compound. These predictions offer initial insights into how the compound might behave within a biological system. mdpi.comresearchgate.netresearchgate.netnih.govscience.gov Studies have predicted properties such as human intestinal absorption and blood-brain barrier penetration for triterpenes including this compound. mdpi.comresearchgate.net For instance, alpha-amyrin demonstrated a human intestine absorption prediction score similar to THC. mdpi.comresearchgate.net Some studies have indicated low intestinal absorption for this compound. nih.govresearchgate.netresearchgate.net

Drug-likeness Evaluation

Drug-likeness evaluation is a crucial step in the early stages of drug discovery, assessing the potential of a compound to be an orally active drug based on its physicochemical properties nih.gov. Studies have evaluated the drug-likeness of this compound using parameters such as Lipinski's Rule of Five nih.govjppres.com.

One study indicated that this compound, along with lupeol (B1675499) and stigmasterol, violated Lipinski's rule due to high Log p-values (>5), suggesting high lipophilicity nih.gov. However, the same study also noted that based on other criteria within Lipinski's rule, these compounds exhibited characteristics indicative of their potential as drug candidates nih.gov. Compounds with high log p-values may face challenges in reaching therapeutic targets due to their lipophilicity, potentially limiting their efficacy nih.gov.

Another study evaluating compounds from Sonchus arvensis L. leaves also included alpha-Amyrin in their drug-likeness analysis based on Lipinski's Rule of Five jppres.com.

Bioavailability Radar Plots

Bioavailability radar plots are graphical representations used to visualize the drug-like characteristics and predicted oral bioavailability of compounds nih.govafricanjournalofbiomedicalresearch.com. These plots typically illustrate parameters such as lipophilicity, size, polarity, solubility, flexibility, and saturation, comparing them against optimal ranges for oral drugs nih.gov.